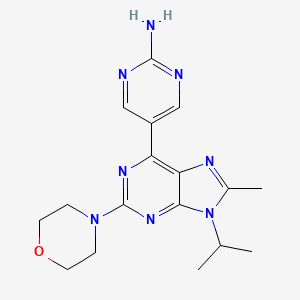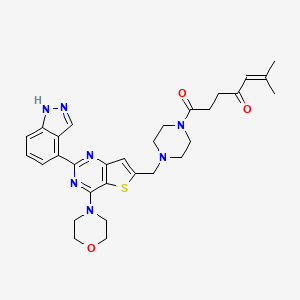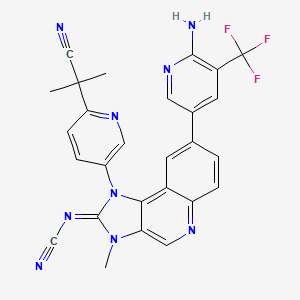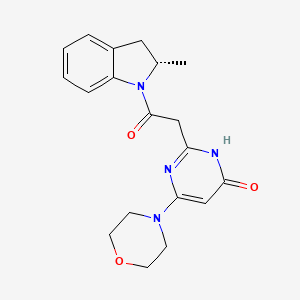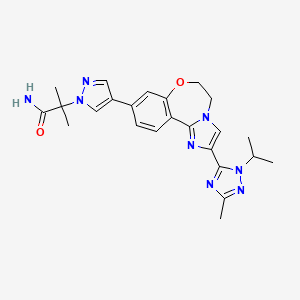
Diacétate de cétorélix
Vue d'ensemble
Description
Cetrorelix Acetate is a synthetic peptide antagonist of gonadotropin-releasing hormone (GnRH). It is primarily used to prevent luteinizing hormone surges in women undergoing assisted reproduction therapy . This compound is a decapeptide, meaning it consists of ten amino acids, and it functions by blocking the effects of GnRH, thereby controlling the release of luteinizing hormone and follicle-stimulating hormone .
Mécanisme D'action
Target of Action
Cetrorelix diacetate, also known as SB-075 ACETATE or Cetrotide acetate, is a synthetic peptide antagonist of gonadotropin-releasing hormone (GnRH) . Its primary targets are the GnRH receptors located on the pituitary cells . GnRH controls another hormone called luteinizing hormone (LH), which initiates ovulation during the menstrual cycle .
Mode of Action
Cetrorelix diacetate binds to the GnRH receptors and acts as a potent inhibitor of gonadotropin secretion . It competes with natural GnRH for binding to membrane receptors on pituitary cells, thereby controlling the release of LH and follicle-stimulating hormone (FSH) in a dose-dependent manner .
Biochemical Pathways
The action of Cetrorelix diacetate affects the GnRH-induced biochemical pathways. GnRH induces the production and release of LH and FSH from the gonadotrophic cells of the anterior pituitary . Due to a positive estradiol (E2) feedback at midcycle, GnRH liberation is enhanced, resulting in an LH surge . This LH surge induces the ovulation of the dominant follicle, resumption of oocyte meiosis, and subsequently luteinization as indicated by rising progesterone levels . Cetrorelix diacetate inhibits this process by preventing the premature release of these eggs .
Pharmacokinetics
The pharmacokinetic properties of Cetrorelix diacetate include its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 85% and is primarily bound to proteins (86%) . The elimination half-life varies depending on the dose: 62.8 hours for a 3 mg single dose, 5 hours for a 0.25 mg single dose, and 20.6 hours for 0.25 mg multiple doses . It is excreted in feces (5% to 10% as unchanged drug and metabolites) and urine (2% to 4% as unchanged drug) .
Result of Action
The molecular and cellular effects of Cetrorelix diacetate’s action involve the suppression of LH and FSH secretion, which prevents premature ovulation during the menstrual cycle . This suppression is maintained by continuous treatment and there is a more pronounced effect on LH than on FSH . The effects of Cetrorelix diacetate on LH and FSH are reversible after discontinuation of treatment .
Applications De Recherche Scientifique
Cetrorelix Acetate has a wide range of scientific research applications:
Chemistry: It is used in the study of peptide synthesis and modification.
Biology: It is utilized in research on hormone regulation and reproductive biology.
Medicine: Cetrorelix Acetate is used in assisted reproduction therapy to prevent premature ovulation.
Industry: The compound is used in the pharmaceutical industry for the production of fertility treatments.
Analyse Biochimique
Biochemical Properties
Cetrorelix Diacetate competes with natural GnRH for binding to membrane receptors on pituitary cells, controlling the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in a dose-dependent manner . It interacts with the GnRH receptor, a G-protein coupled receptor, on the surface of pituitary cells .
Cellular Effects
Cetrorelix Diacetate influences cell function by blocking the effects of GnRH, which controls LH, the hormone that starts ovulation during the menstrual cycle . By preventing premature ovulation, it ensures that eggs are not released before they are ready for fertilization .
Molecular Mechanism
Cetrorelix Diacetate exerts its effects at the molecular level by binding to the GnRH receptor and acting as a potent inhibitor of gonadotropin secretion . It competes with natural GnRH for binding to membrane receptors on pituitary cells, thus controlling the release of LH and FSH .
Temporal Effects in Laboratory Settings
The effects of Cetrorelix Diacetate change over time in laboratory settings. For instance, the duration of testosterone suppression in rats was longer at higher doses . The population elimination half-lives after intravenous dose were 3.0 hours in rats and 9.3 hours in dogs .
Dosage Effects in Animal Models
The effects of Cetrorelix Diacetate vary with different dosages in animal models. In rats and dogs, the population mean estimates of IC50 were 1.39 and 1.24 ng/ml, respectively . This indicates that higher doses of Cetrorelix Diacetate result in a more pronounced suppression of testosterone production .
Metabolic Pathways
In in vitro studies, Cetrorelix Diacetate was stable against phase I- and phase II-metabolism . It was transformed by peptidases, and the (1-4) peptide was the predominant metabolite .
Transport and Distribution
The volume of distribution of Cetrorelix Diacetate following a single intravenous dose of 3 mg is about 1 l/kg . In vitro protein binding to human plasma is 86% , indicating that it is widely distributed within the body.
Subcellular Localization
The subcellular localization of Cetrorelix Diacetate is primarily at the membrane receptors on pituitary cells, where it binds to the GnRH receptor . This binding inhibits the secretion of LH and FSH, thereby controlling ovulation .
Méthodes De Préparation
The preparation of Cetrorelix Acetate involves solid-phase peptide synthesis. One method includes using Boc amino acid and Wang resin as raw materials. The C-terminal amino acid is added one by one, followed by ammonolysis using 10% ammonia water. The final product is obtained by using hydrogen and palladium as deprotection reagents . Industrial production methods often involve sterile filtration into pre-sterilized primary packaging components .
Analyse Des Réactions Chimiques
Cetrorelix Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized peptides.
Reduction: Reduction reactions can be used to modify the peptide structure.
Substitution: Substitution reactions can occur at specific amino acid residues, altering the peptide’s properties.
Common reagents used in these reactions include hydrogen, palladium, and various protective groups. The major products formed depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Cetrorelix Acetate is unique compared to other GnRH antagonists due to its specific amino acid sequence and structure. Similar compounds include:
Ganirelix: Another GnRH antagonist used in assisted reproduction therapy.
Degarelix: Used primarily for the treatment of prostate cancer.
Abarelix: Also used in the treatment of prostate cancer.
Cetrorelix Acetate stands out due to its specific applications in both assisted reproduction and potential cancer treatments .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H92ClN17O14.2C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;2*1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);2*1H3,(H,3,4)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPVYWHLQLAXFT-SMCUOGPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H100ClN17O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1551.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130143-01-0, 145672-81-7 | |
| Record name | Cetrorelix acetate [USAN:JAN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130143010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-L-tyrosyl-N5-(aminocarbonyl)-D-ornithyl-L-leucyl-L-arginyl-L-prolyl-, acetate (salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 130143-01-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETRORELIX ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9Y8L7GP4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dimethyl-8-prop-1-en-2-yl-1,3-dioxaspiro[4.5]decane](/img/structure/B612241.png)

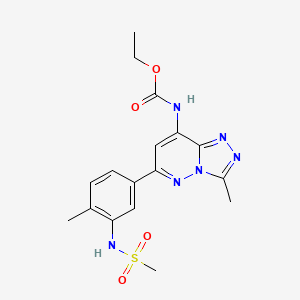

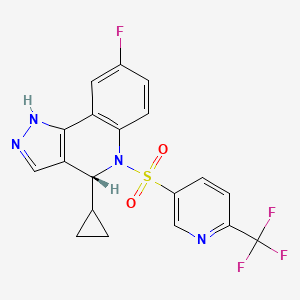
![1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B612252.png)
